molecular formula C8H10O3S2 B14368011 Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester CAS No. 91256-47-2

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester

Cat. No.: B14368011
CAS No.: 91256-47-2
M. Wt: 218.3 g/mol
InChI Key: YCLVTLQAYRMRAV-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is a chemical compound with the molecular formula C8H12O3S2 This compound is characterized by the presence of a butanoic acid backbone with a 1,3-dithiolan-2-ylidene group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 1,3-dithiolane compounds under specific conditions. One common method involves the use of perchloric acid adsorbed on silica gel as a catalyst for the formation of 1,3-dithiolane rings under solvent-free conditions at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dithiolan-2-ylidene group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiolan-2-ylidene group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is unique due to its specific structural features, including the butanoic acid backbone and the presence of both a 1,3-dithiolan-2-ylidene group and a methyl ester functional group

Properties

CAS No.

91256-47-2

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

methyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

InChI

InChI=1S/C8H10O3S2/c1-5(9)6(7(10)11-2)8-12-3-4-13-8/h3-4H2,1-2H3

InChI Key

YCLVTLQAYRMRAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1SCCS1)C(=O)OC

Origin of Product

United States

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